molecular formula C15H20N2O3S2 B2995765 N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415572-56-2

N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No.: B2995765
CAS No.: 2415572-56-2
M. Wt: 340.46
InChI Key: PANZTKXVJFYKSN-UHFFFAOYSA-N
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Description

N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound characterized by the presence of a benzyl group, a dithiepan ring, and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps, starting with the preparation of the dithiepan ring. One common method involves the reaction of a suitable diol with a sulfur source under acidic conditions to form the dithiepan ring. This intermediate is then reacted with benzylamine and oxalyl chloride to introduce the benzyl and oxamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylhydroxylamine hydrochloride: Shares the benzyl group but lacks the dithiepan ring and oxamide group.

    Indole derivatives: Similar in terms of biological activity but structurally different due to the presence of an indole ring

Uniqueness

N-Benzyl-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to its combination of a dithiepan ring and oxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c18-13(16-8-12-4-2-1-3-5-12)14(19)17-9-15(20)10-21-6-7-22-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZTKXVJFYKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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